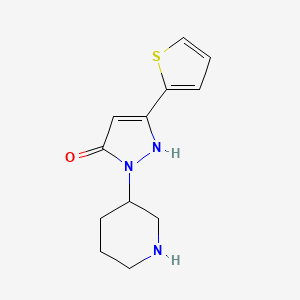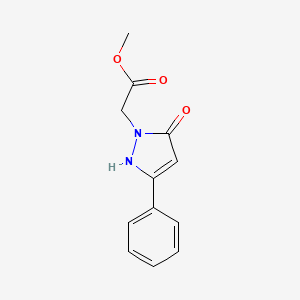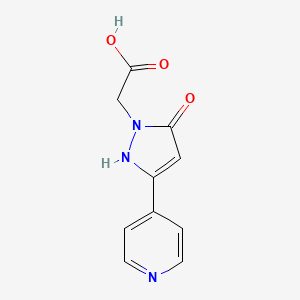
6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromofuran and tetrahydropyrimidine rings, as well as the two carbonyl groups. The bromine atom would be expected to add significant weight to the molecule, and the oxygen atoms in the furan ring and carbonyl groups would likely be involved in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The carbonyl groups and the oxygen atom in the furan ring could participate in hydrogen bonding, which might influence the compound’s solubility .
科学的研究の応用
Chemical Synthesis and Modifications
The compound 6-(5-Bromofuran-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in the field of medicinal chemistry and drug discovery. For instance, cyclization reactions involving similar pyrimidine-2,4-dione derivatives in basic media can lead to the formation of structurally diverse heterocycles, including triazolyl derivatives through the interaction with electrophiles, showcasing the potential for generating pharmacologically relevant molecules (Mekuskiene & Vainilavicius, 2006).
Electrocatalytic Cyclization
Electrocatalytic methods have been employed to cyclize derivatives of pyrimidine-2,4-dione, leading to the formation of spirobarbituric dihydrofurans, which are compounds with potential therapeutic applications. This process demonstrates an efficient and selective approach to synthesizing complex molecules with high yields, highlighting the utility of electrochemical techniques in organic synthesis (Elinson et al., 2021).
Antimicrobial Evaluation
Pyrimidine-2,4-dione derivatives, closely related to the compound , have been explored for their antimicrobial properties. Through structural modifications and interaction with various substituents, these compounds exhibit moderate activity against common bacterial strains, suggesting their potential as leads for developing new antibacterial agents (Vlasov et al., 2022).
Theoretical and Spectroscopic Analysis
The compound and its derivatives can also be subjects of theoretical and spectroscopic studies, such as the analysis of molecular electrostatic potential surfaces, polarizability, and hyperpolarizability. These studies provide insights into the electronic structure and reactivity of the compounds, which are crucial for understanding their interaction with biological targets and for rational drug design (Prasad et al., 2010).
作用機序
- The primary target of this compound is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
- When activated, the AHR forms a complex with other proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and tyrosine kinase c-Src. This chaperone complex ensures proper folding and ligand-binding competency of the AHR, ultimately affecting its transcriptional activity .
- The AHR-CYP1A1 axis is particularly relevant. CYP1A1 (cytochrome P450 1A1) is an enzyme induced by AHR activation. It metabolizes xenobiotics and endogenous compounds, affecting their bioavailability and toxicity .
- AHR target genes, such as CYP1A1, play a role in metabolizing environmental toxins and carcinogens. These genes are involved in detoxification processes .
- Further in vivo studies are needed to understand tissue-specific effects, dose–effect relationships, and long-term toxicity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
6-(5-bromofuran-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-12-8(13)4-5(11-9(12)14)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBTZVDHCXXENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484039.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1484041.png)



![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1484052.png)
